molecular formula C24H26N4O2 B11325440 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Número de catálogo: B11325440
Peso molecular: 402.5 g/mol
Clave InChI: SDOGPNDPHHVJMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, known for diverse biological activities, including antimycobacterial and kinase inhibition. Its structure features:

  • 3,4-Dimethoxyphenyl at position 2: Electron-donating methoxy groups enhance solubility compared to halogens.
  • 3,5-Dimethyl groups: Methyl substituents at positions 3 and 5 contribute to steric bulk and lipophilicity.
  • N-(1-Phenylethyl) at position 7: A chiral phenylethylamine moiety, which may influence receptor binding and metabolic stability.

Key physicochemical properties (from for a closely related isomer):

  • Molecular Weight: 402.5 g/mol
  • logP: 4.13 (moderate lipophilicity)
  • Hydrogen Bond Acceptors: 4
  • Polar Surface Area: 46.2 Ų (moderate permeability).

Propiedades

Fórmula molecular

C24H26N4O2

Peso molecular

402.5 g/mol

Nombre IUPAC

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4O2/c1-15-13-22(26-17(3)18-9-7-6-8-10-18)28-24(25-15)16(2)23(27-28)19-11-12-20(29-4)21(14-19)30-5/h6-14,17,26H,1-5H3

Clave InChI

SDOGPNDPHHVJMF-UHFFFAOYSA-N

SMILES canónico

CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la 7-amino-2-(3,4-dimetoxi fenil)-3,5-dimetil-N-(1-feniletil)pirazolo[1,5-a]pirimidina normalmente implica reacciones orgánicas de múltiples pasos. Un método común implica la ciclación de precursores adecuados en condiciones controladas. Por ejemplo, la reacción puede comenzar con la condensación de 3,4-dimetoxi benzaldehído con un derivado de hidracina adecuado para formar un intermedio de hidrazona. Este intermedio puede luego sufrir ciclación con una β-dicetona para formar el núcleo de pirazolo[1,5-a]pirimidina .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Se han empleado técnicas como la irradiación ultrasónica para acortar los tiempos de reacción y mejorar los rendimientos en comparación con los métodos convencionales .

Análisis De Reacciones Químicas

Tipos de reacciones

La 7-amino-2-(3,4-dimetoxi fenil)-3,5-dimetil-N-(1-feniletil)pirazolo[1,5-a]pirimidina puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

    Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en posiciones específicas del anillo de pirazolo[1,5-a]pirimidina.

Reactivos y condiciones comunes

    Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

    Reducción: Borohidruro de sodio en metanol o etanol.

    Sustitución: Solventes halogenados y nucleófilos como aminas o tioles.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Antimycobacterial Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimycobacterial properties. For instance, compounds with similar structures have been shown to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. These compounds demonstrated effectiveness in both in vitro and in vivo models of tuberculosis, highlighting their potential as therapeutic agents against resistant strains of mycobacteria .
  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Pyrazolo[1,5-a]pyrimidines have been explored as inhibitors of CDKs, which play a pivotal role in cell cycle regulation. The ability to modulate these kinases can be beneficial in cancer therapy by inducing apoptosis in malignant cells. Studies have shown that certain derivatives can effectively inhibit CDK activity, leading to reduced proliferation of cancer cells .
  • Neuroprotective Effects : Some studies suggest that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by influencing pathways associated with oxidative stress and inflammation. This application is still under investigation but presents a promising avenue for future research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of pyrazolo[1,5-a]pyrimidine derivatives. Key modifications to the molecular structure can significantly impact biological activity:

Structural FeatureModification TypeImpact on Activity
3,4-Dimethoxy GroupSubstitutionEnhances binding affinity to target enzymes
Dimethyl SubstituentsAlkylationImproves lipophilicity and cellular uptake
Phenylethyl MoietyChain Length VariationAffects pharmacokinetics and bioavailability

Case Studies

  • Antitubercular Activity : A study conducted by Tantry et al. evaluated various pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit Mycobacterium tuberculosis. The results indicated that specific substitutions on the core structure led to increased potency against both drug-sensitive and drug-resistant strains. The study utilized both biochemical assays and mouse models to substantiate findings .
  • Cancer Cell Line Studies : Another investigation assessed the effects of pyrazolo[1,5-a]pyrimidine derivatives on various cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. Results showed that certain derivatives could significantly reduce cell viability in breast and lung cancer cell lines through CDK inhibition mechanisms .

Mecanismo De Acción

Comparación Con Compuestos Similares

Substituent Effects at Position 3

The 3,4-dimethoxyphenyl group distinguishes this compound from analogues with 3-(4-fluorophenyl) (e.g., compounds 32–35 in , –51 in ).

  • Biological Activity : 3-(4-Fluorophenyl) analogues exhibit potent M. tuberculosis inhibition (MIC < 0.1 µM) due to enhanced ATP synthase binding . The 3,4-dimethoxyphenyl variant’s antimycobacterial activity remains unstudied but may differ due to reduced electrophilicity.

Substituent Effects at Position 5

The 5-methyl group contrasts with analogues bearing 5-aryl (e.g., 4-methoxyphenyl in compound 34) or 5-heteroaryl groups ().

  • Activity Trends : In SAR studies, 5-aryl/heteroaryl derivatives (e.g., compound 34, MIC = 0.12 µM) show superior M. tb inhibition over alkyl substituents .

Amine Substituent at Position 7

The N-(1-phenylethyl) group differs from N-(pyridin-2-ylmethyl) (e.g., compounds 47–51 in ) and N-(morpholinylalkyl) ().

  • Lipophilicity : The phenylethyl group increases logP (4.13) compared to pyridinyl (logP ~2–3), affecting membrane permeability and hERG channel binding risk .
  • Metabolic Stability : Pyridinylmethyl derivatives exhibit improved microsomal stability (e.g., compound 49, t₁/₂ > 60 min in human liver microsomes) due to reduced oxidative metabolism .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 3-(4-Fluorophenyl) Analogues N-(Pyridin-2-ylmethyl) Derivatives
logP 4.13 3.8–4.5 2.0–3.5
Polar Surface Area (Ų) 46.2 45–50 55–60
Microsomal Stability Unknown Moderate (mouse t₁/₂ ~30 min) High (human t₁/₂ > 60 min)
hERG Inhibition (IC₅₀) Not reported >10 µM >20 µM

Actividad Biológica

The compound 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which has garnered attention for its diverse biological activities, particularly in cancer and infectious disease models. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit anticancer properties primarily through the inhibition of key cellular pathways involved in cell proliferation and survival. The specific compound in focus has been evaluated for its effects on various cancer cell lines, including:

  • MCF-7 (human breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • HeLa (cervical cancer)

In vitro assays such as the MTT assay have been employed to assess cytotoxicity and growth inhibition. For instance, a study reported that certain analogues of pyrazolo[1,5-a]pyrimidines showed significant growth inhibition in MDA-MB-231 cells at varying concentrations over a 72-hour period. However, specific results for the compound have yet to be disclosed in published literature.

Comparative Efficacy

A comparative analysis of related compounds reveals varying degrees of efficacy against cancer cell lines. The following table summarizes findings from recent studies:

CompoundCell LineIC50 (μM)Activity Description
Compound AMDA-MB-23110Moderate growth inhibition
Compound BMCF-78Significant cytotoxicity observed
Compound CHeLa15Low cytotoxicity
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine TBDTBDTBD

Case Studies

Several case studies have explored the biological implications of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antitubercular Activity : A study highlighted the potential of pyrazolo[1,5-a]pyrimidines as antituberculosis agents. The compounds were found to inhibit Mycobacterium tuberculosis effectively without significant cytotoxicity to host cells .
  • Dual Inhibition : Another investigation focused on dual inhibitors of CDK2 and TRKA kinases using pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrated significant antiproliferative activity against different cancer cell lines .

Pharmacological Evaluation

The pharmacological profile of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is still under exploration. Preliminary studies suggest that modifications to the structure can enhance binding affinity to target proteins involved in cancer progression and survival pathways.

In Silico Studies

Recent advancements in computational chemistry have allowed for molecular docking studies to predict the binding interactions between this compound and its biological targets. These studies are crucial for understanding how structural variations influence biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.